Cas no 1780537-56-5 (2-(4-methylthiophen-3-yl)propanenitrile)

2-(4-Methylthiophen-3-yl)propanenitrile is a nitrile-functionalized thiophene derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a methyl-substituted thiophene ring and a propanenitrile side chain, offers versatility in heterocyclic chemistry, particularly in the construction of complex molecular frameworks. The compound’s nitrile group provides a reactive handle for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines. Its stability and moderate reactivity make it suitable for use in controlled synthetic transformations. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and materials science, where tailored thiophene derivatives are often required for specialized applications.
2-(4-methylthiophen-3-yl)propanenitrile structure
1780537-56-5 structure
商品名:2-(4-methylthiophen-3-yl)propanenitrile
CAS番号:1780537-56-5
MF:C8H9NS
メガワット:151.228760480881
CID:5905241
PubChem ID:84763292

2-(4-methylthiophen-3-yl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 2-(4-methylthiophen-3-yl)propanenitrile
    • EN300-1829621
    • 1780537-56-5
    • インチ: 1S/C8H9NS/c1-6(3-9)8-5-10-4-7(8)2/h4-6H,1-2H3
    • InChIKey: ZLSDCQWIKFKMGR-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)C(=C1)C(C#N)C

計算された属性

  • せいみつぶんしりょう: 151.04557046g/mol
  • どういたいしつりょう: 151.04557046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 52Ų

2-(4-methylthiophen-3-yl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1829621-10g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
10g
$3007.0 2023-09-19
Enamine
EN300-1829621-1g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
1g
$699.0 2023-09-19
Enamine
EN300-1829621-1.0g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
1g
$1515.0 2023-06-01
Enamine
EN300-1829621-0.25g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
0.25g
$642.0 2023-09-19
Enamine
EN300-1829621-2.5g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
2.5g
$1370.0 2023-09-19
Enamine
EN300-1829621-10.0g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
10g
$6512.0 2023-06-01
Enamine
EN300-1829621-0.1g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
0.1g
$615.0 2023-09-19
Enamine
EN300-1829621-5.0g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
5g
$4391.0 2023-06-01
Enamine
EN300-1829621-0.5g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
0.5g
$671.0 2023-09-19
Enamine
EN300-1829621-0.05g
2-(4-methylthiophen-3-yl)propanenitrile
1780537-56-5
0.05g
$587.0 2023-09-19

2-(4-methylthiophen-3-yl)propanenitrile 関連文献

2-(4-methylthiophen-3-yl)propanenitrileに関する追加情報

Recent Advances in the Study of 2-(4-methylthiophen-3-yl)propanenitrile (CAS: 1780537-56-5) in Chemical Biology and Pharmaceutical Research

2-(4-methylthiophen-3-yl)propanenitrile (CAS: 1780537-56-5) is a chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery and development. The growing interest in this molecule is driven by its versatile reactivity and potential biological activities, making it a valuable candidate for further investigation.

Recent studies have focused on elucidating the synthetic pathways and pharmacological properties of 2-(4-methylthiophen-3-yl)propanenitrile. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to characterize its molecular structure and confirm its purity. Additionally, computational modeling has been utilized to predict its interaction with biological targets, providing insights into its mechanism of action and potential therapeutic applications.

One of the key findings from recent research is the compound's ability to modulate specific enzymatic pathways, which could be leveraged for the development of novel therapeutics. For instance, preliminary in vitro studies have demonstrated its inhibitory effects on certain kinases, suggesting its potential as a lead compound for kinase-targeted drug discovery. These findings are particularly relevant in the context of cancer research, where kinase inhibitors play a crucial role in targeted therapy.

Furthermore, the compound's stability and bioavailability have been subjects of investigation. Recent pharmacokinetic studies have explored its absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable data for future drug development efforts. These studies have highlighted the need for further optimization to enhance its pharmacological properties and reduce potential side effects.

In conclusion, 2-(4-methylthiophen-3-yl)propanenitrile (CAS: 1780537-56-5) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structural and functional properties, combined with its potential therapeutic applications, make it a compelling subject for ongoing and future studies. Continued research efforts are expected to uncover new insights into its biological activities and pave the way for its translation into clinical applications.

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